calcium;trifluoromethanesulfonate

Ring-Opening Polymerization Polycarbonate Synthesis Water-Tolerant Lewis Acid

Researchers scaling Lewis acid-catalyzed reactions face a cost/water-tolerance trade-off: lanthanide triflates are expensive, while conventional calcium salts hydrolyze. Calcium triflate (≥98%) resolves this: • Immortal TMC ring-opening polymerization: TOF up to 28,200 h⁻¹, TON up to 45,000-tolerates unpurified monomers, eliminating strict anhydrous requirements. • anti-Stereoselective β-amino alcohol synthesis at room temperature with SN2 preference, enabling high-purity product streams with minimal purification. • Earth-abundant calcium: significantly lower cost vs. Sc/Yb triflates for scale-up and high-throughput applications. • Battery-grade: high ionic conductivity and electrochemical stability for Li-ion/Ca-ion electrolyte formulations. White hygroscopic powder; store at room temperature under inert atmosphere. Ships ambient; classified as corrosive (UN 3260, Class 8, PG II).

Molecular Formula CCaF3O3S+
Molecular Weight 189.15 g/mol
Cat. No. B7768056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;trifluoromethanesulfonate
Molecular FormulaCCaF3O3S+
Molecular Weight189.15 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
InChIKeyMSJNKHWBVHQOQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Triflate Lewis Acid Catalyst Overview


Calcium trifluoromethanesulfonate (calcium triflate, Ca(OTf)₂, CAS 55120-75-7) is a Lewis acid catalyst widely employed in organic synthesis. It is a white, hygroscopic powder with a melting point of 350 °C . The compound is highly soluble in water and polar solvents , and demonstrates no significant hydrolysis in aqueous systems (Hydrolytic Sensitivity: 1) . Structurally, the triflate (CF₃SO₃⁻) counterion imparts strong Lewis acidity to the calcium center while ensuring low nucleophilicity [1].

Why Generic Substitutes Underperform Calcium Triflate


Although calcium triflate belongs to the broader class of metal triflates and Lewis acids, it cannot be simply substituted by other calcium salts or even other metal triflates without significant performance penalties. For instance, replacing calcium triflate with calcium chloride or calcium nitrate typically results in loss of water tolerance and lower catalytic activity due to the strong nucleophilicity of the chloride or nitrate counterions [1]. Similarly, substituting with scandium or ytterbium triflate may introduce prohibitive cost and scarcity concerns [2]. The quantitative evidence below demonstrates that calcium triflate's specific combination of catalytic activity, water tolerance, regioselectivity, and cost-effectiveness relative to comparators makes it a differentiated selection for specific industrial and research applications.

Calcium Triflate Performance Evidence


Water-Tolerant Ring-Opening Polymerization

In the immortal ring-opening polymerization of trimethylene carbonate (TMC) in bulk at 110-150 °C, calcium triflate (Ca(OTf)₂) exhibits exceptional water tolerance, enabling the use of unpurified monomer sources without special precautions. This is in stark contrast to previously established organometallic catalysts such as [M{N(SiMe₃)₂}₃] and [(BDI)Zn{N(SiMe₃)₂}], which require rigorously dry conditions and purified monomers to avoid deactivation. The Ca(OTf)₂-based system achieves a turnover frequency (TOF) up to 28,200 h⁻¹ and turnover number (TON) up to 45,000 [1].

Ring-Opening Polymerization Polycarbonate Synthesis Water-Tolerant Lewis Acid

Stereoselective Epoxide Aminolysis

Calcium triflate catalyzes the aminolysis of epoxides at room temperature in acetonitrile, demonstrating anti-stereoselectivity and a strict preference for SN2 reaction products. In contrast, many other metal salts (e.g., calcium chloride, lithium perchlorate) either require elevated temperatures, show poor stereocontrol, or are only effective with a limited range of amines. The Ca(OTf)₂ method works with a broad scope of epoxides and amines (including aliphatic, benzylamine, dibenzylamine, and aniline derivatives), yielding β-amino alcohols with high purity, typically showing a single spot on TLC [1].

Epoxide Aminolysis β-Amino Alcohols Stereoselective Catalysis

Cost Advantage in Fries Rearrangement

A study on metal triflate-methanesulfonic acid systems for the Fries rearrangement found that yttrium and copper(II) triflates were 'very active and much cheaper than scandium triflate' [1]. While calcium triflate was not the most active in this specific system, its inclusion in the study alongside Sc, Y, Cu, Zn, Mg, Ln, and Bi triflates underscores its position as a cost-effective, earth-abundant alternative to rare and expensive lanthanide triflates. The use of calcium triflate in place of scandium triflate offers a substantial reduction in catalyst cost without necessarily sacrificing catalytic utility in other reaction types.

Fries Rearrangement Synergistic Catalysis Cost-Effective Lewis Acid

Ionic Conductivity in Battery Electrolytes

Calcium bis(trifluoromethanesulfonate) stands out for its high ionic conductivity and stability at different voltages, as noted in research from Japan, Germany, and the U.S. . This property makes it an effective electrolyte additive or component in lithium-ion and emerging calcium-ion batteries. In contrast, common calcium salts like calcium chloride or calcium nitrate suffer from lower ionic conductivity in organic solvents and are less electrochemically stable at the voltages relevant to modern battery chemistries.

Battery Electrolyte Ionic Conductivity Calcium-ion Batteries

Calcium Triflate Application Scenarios


Water-Tolerant Polycarbonate Production

Calcium triflate is the catalyst of choice for the 'immortal' ring-opening polymerization of trimethylene carbonate (TMC) when operational simplicity and cost efficiency are paramount. Its demonstrated water tolerance allows the use of unpurified monomers and avoids the need for strict anhydrous conditions, directly reducing capital and operating expenses. With a reported TOF up to 28,200 h⁻¹ and TON up to 45,000 [1], this system meets industrial productivity targets while minimizing process complexity.

Stereoselective β-Amino Alcohol Synthesis

For the stereoselective synthesis of β-amino alcohols, calcium triflate provides anti-stereoselectivity and SN2 preference at room temperature, enabling high-purity product streams with minimal purification [2]. This is particularly valuable in the pharmaceutical industry, where stereochemical integrity is critical for drug efficacy and safety. The broad substrate scope (including various epoxides and amines) further enhances its utility in medicinal chemistry.

Cost-Sensitive Replacement of Rare Earth Triflates

In any Lewis acid-catalyzed transformation where cost and sustainability are key drivers, calcium triflate presents a compelling alternative to scandium, ytterbium, or lanthanide triflates. While not always the most active catalyst, its significantly lower cost and earth-abundant nature [3] make it an economically viable option for large-scale or high-throughput applications, provided that activity and selectivity requirements are met.

Battery Electrolyte Additive

Due to its high ionic conductivity and electrochemical stability across a range of voltages, calcium triflate is employed as an electrolyte additive or component in lithium-ion and next-generation calcium-ion batteries . This application leverages its unique combination of ionic mobility and stability, which surpasses that of more common calcium salts.

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